molecular formula C9H12BClN2O2 B2492088 5-Chloro-2-pyrrolidinopyridine-3-boronic acid CAS No. 2096332-02-2

5-Chloro-2-pyrrolidinopyridine-3-boronic acid

Cat. No.: B2492088
CAS No.: 2096332-02-2
M. Wt: 226.47
InChI Key: NIVCYJSWXLINMA-UHFFFAOYSA-N
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Description

5-Chloro-2-pyrrolidinopyridine-3-boronic acid is a boronic acid derivative with the molecular formula C9H12BClN2O2.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

, a type of carbon–carbon bond-forming reaction. This suggests that 5-Chloro-2-pyrrolidinopyridine-3-boronic acid may interact with various enzymes, proteins, and other biomolecules in the context of these reactions .

Cellular Effects

Given its potential role in Suzuki–Miyaura coupling reactions , it may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

In the context of Suzuki–Miyaura coupling reactions, it’s known that boronic acids participate in transmetalation, a process where they transfer their organic groups to palladium . This suggests that this compound may interact with biomolecules through similar mechanisms.

Metabolic Pathways

Given its potential role in Suzuki–Miyaura coupling reactions , it may interact with various enzymes or cofactors within these pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-pyrrolidinopyridine-3-boronic acid typically involves the reaction of 5-chloro-2-pyrrolidinopyridine with a boronic acid reagent under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process would typically include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-pyrrolidinopyridine-3-boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like toluene, ethanol, or dimethylformamide (DMF).

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound .

Scientific Research Applications

5-Chloro-2-pyrrolidinopyridine-3-boronic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-pyrrolidinopyridine-3-boronic acid is unique due to the presence of both a pyrrolidine ring and a boronic acid group, which allows it to participate in a wide range of chemical reactions. This combination of functional groups makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(5-chloro-2-pyrrolidin-1-ylpyridin-3-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BClN2O2/c11-7-5-8(10(14)15)9(12-6-7)13-3-1-2-4-13/h5-6,14-15H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVCYJSWXLINMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1N2CCCC2)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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